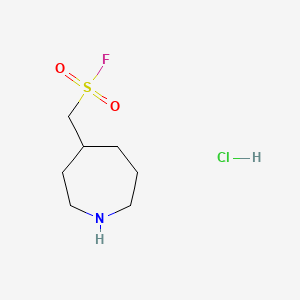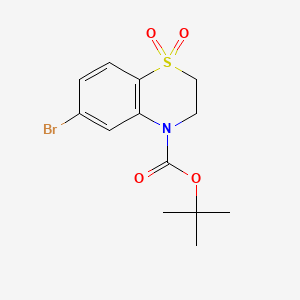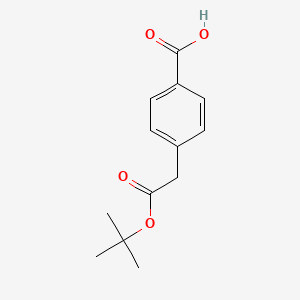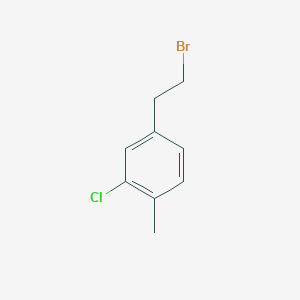
(Azepan-4-yl)methanesulfonylfluoridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-4-yl)methanesulfonylfluoridehydrochloride typically involves the reaction of azepane derivatives with methanesulfonyl fluoride. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to obtain methanesulfonyl fluoride . This intermediate can then react with azepane derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(Azepan-4-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(Azepan-4-yl)methanesulfonylfluoridehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a treatment for neurological disorders due to its enzyme inhibition properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (Azepan-4-yl)methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A related compound with similar enzyme inhibition properties.
Azepane Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(Azepan-4-yl)methanesulfonylfluoridehydrochloride is unique due to its combination of the azepane ring and methanesulfonyl fluoride moiety, which imparts specific chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it a valuable compound for research in neurochemistry and potential therapeutic applications.
Properties
Molecular Formula |
C7H15ClFNO2S |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
azepan-4-ylmethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2;1H |
InChI Key |
CVFXFINQHMNMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)







